molecular formula C23H15Cl2NO3 B11445328 9-(2,4-dichlorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2,4-dichlorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11445328
M. Wt: 424.3 g/mol
InChI Key: GGBSENOARZCZHA-UHFFFAOYSA-N
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Description

9-(2,4-Dichlorophenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic compound. It belongs to the class of chromeno[8,7-e][1,3]oxazines, which are known for their diverse biological activities. This compound is characterized by the presence of a chromene ring fused with an oxazine ring, along with phenyl and dichlorophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dichlorophenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylamine with salicylaldehyde to form an intermediate Schiff base, which is then cyclized using a suitable catalyst such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions in a solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-Dichlorophenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydroxyl or amine groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

9-(2,4-Dichlorophenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2,4-dichlorophenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-benzo[d][1,3]oxazine-4-one: Similar structure but lacks the chromene ring.

    2-(3,4-Dichlorophenyl)-4H-benzo[1,3]oxazin-4-one: Similar structure but different substitution pattern.

    2-(2,4-Dichlorophenyl)-4H-benzo[1,3]oxazin-4-one: Similar structure but lacks the phenyl group.

Uniqueness

9-(2,4-Dichlorophenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its fused chromene and oxazine rings, along with the specific substitution pattern.

Properties

Molecular Formula

C23H15Cl2NO3

Molecular Weight

424.3 g/mol

IUPAC Name

9-(2,4-dichlorophenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H15Cl2NO3/c24-15-6-8-20(19(25)10-15)26-12-18-21(28-13-26)9-7-16-17(11-22(27)29-23(16)18)14-4-2-1-3-5-14/h1-11H,12-13H2

InChI Key

GGBSENOARZCZHA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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